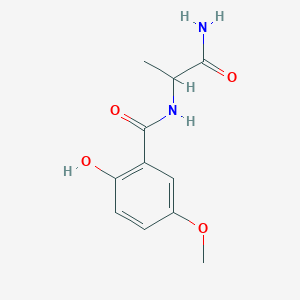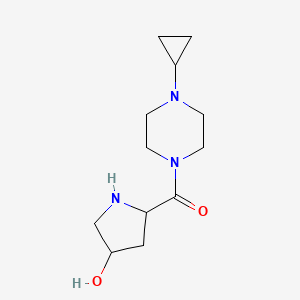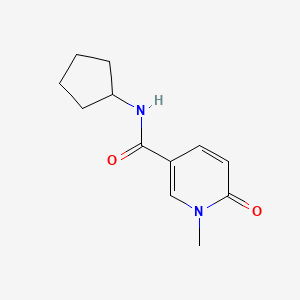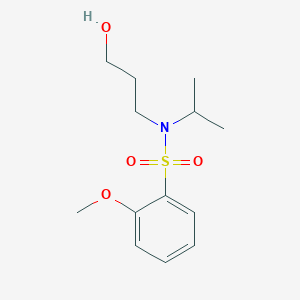
6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine, also known as PTPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. PTPA is a pyrimidine derivative that has been synthesized using different methods.
Wirkmechanismus
6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine works by inhibiting the eukaryotic translation initiation factor 4A (eIF4A), a protein that is essential for protein synthesis. By inhibiting eIF4A, 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine can selectively inhibit the translation of certain mRNAs, including those involved in cancer cell growth and viral replication.
Biochemical and physiological effects:
Studies have shown that 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine can selectively inhibit the translation of certain mRNAs, leading to the inhibition of cancer cell growth and viral replication. 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine is its selectivity in targeting certain mRNAs, which makes it a promising candidate for anticancer and antiviral therapies. However, 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine can be difficult to synthesize, and its stability can be a limitation for lab experiments.
Zukünftige Richtungen
There are several future directions for research on 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine. One area of interest is the development of 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine analogs with improved stability and efficacy. Another area of research is the investigation of 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine's potential as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine and its potential side effects.
Synthesemethoden
6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine can be synthesized using different methods. One of the most common methods is the reaction of 4-chloropyrimidine with 1-thiophen-2-ylpropan-1-one in the presence of sodium hydride and propan-2-ol. The resulting compound is then reacted with isopropylamine to yield 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine.
Wissenschaftliche Forschungsanwendungen
6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research is its potential as an anticancer agent. Studies have shown that 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine can inhibit the growth of cancer cells by targeting the protein translation machinery. 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine has also been studied for its potential as an antiviral agent, with promising results against HIV and hepatitis C virus.
Eigenschaften
IUPAC Name |
6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S/c1-4-11(13-6-5-7-18-13)17-14-8-12(10(2)3)15-9-16-14/h5-11H,4H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSCDXBOMLSZAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CS1)NC2=NC=NC(=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid](/img/structure/B7559674.png)
![2-[cyclopropyl-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559682.png)
![4-Ethyl-3-[(2-methyl-3-nitrophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,2,4-triazole](/img/structure/B7559705.png)
![2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7559706.png)


![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7559737.png)
![N-[(3-hydroxyphenyl)methyl]-N-methyl-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7559751.png)